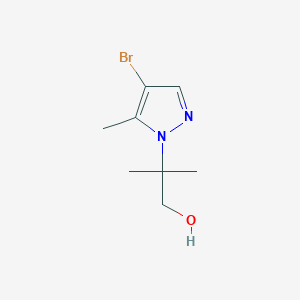
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a chemical compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol typically involves the reaction of 4-bromo-5-methyl-1H-pyrazole with 2-methylpropan-1-ol under specific conditions. The reaction may require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-one.
Reduction: Formation of 2-(5-Methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol.
Substitution: Formation of 2-(4-Amino-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol.
Scientific Research Applications
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropan-1-ol
- 2-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol
- 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)acetic acid
Uniqueness
2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-2-methylpropan-1-ol is unique due to the presence of both a bromine atom and a methyl group on the pyrazole ring, which can significantly influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H13BrN2O |
|---|---|
Molecular Weight |
233.11 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H13BrN2O/c1-6-7(9)4-10-11(6)8(2,3)5-12/h4,12H,5H2,1-3H3 |
InChI Key |
WJBLHSPTKUGEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















